molecular formula C21H15N3O2 B2781790 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde CAS No. 956360-82-0

1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2781790
CAS No.: 956360-82-0
M. Wt: 341.37
InChI Key: ZJEQNLMUBSTQKI-UHFFFAOYSA-N
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Description

1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two phenyl groups, a pyridinyloxy group, and a carbaldehyde group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The phenyl and pyridinyloxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of functional compounds.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Lacks the pyridinyloxy group.

    1,3-Diphenyl-5-(4-pyridinyloxy)-1H-pyrazole-4-carbaldehyde: Has a pyridinyloxy group at a different position.

    1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-methanol: Contains a methanol group instead of an aldehyde group.

Uniqueness

1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1,3-diphenyl-5-pyridin-3-yloxypyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-15-19-20(16-8-3-1-4-9-16)23-24(17-10-5-2-6-11-17)21(19)26-18-12-7-13-22-14-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEQNLMUBSTQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2C=O)OC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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